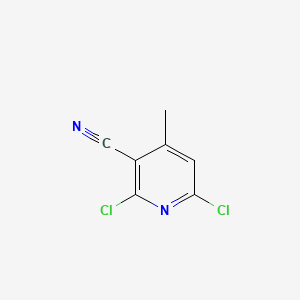

2,6-Dichloro-4-methylnicotinonitrile

Description

Properties

IUPAC Name |

2,6-dichloro-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c1-4-2-6(8)11-7(9)5(4)3-10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPMHHJCDSFAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236362 | |

| Record name | 2,6-Dichloro-4-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-35-4 | |

| Record name | 2,6-Dichloro-4-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-2,6-dichloro-4-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 875-35-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloro-4-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-methylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYANO-2,6-DICHLORO-4-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C46NGD2HM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-methylnicotinonitrile is a halogenated pyridine (B92270) derivative with significant applications in the agrochemical and pharmaceutical industries.[1] Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms, a methyl group, and a nitrile group, imparts valuable properties for its use as a key intermediate in the synthesis of various target molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological relevance of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a white to off-white or light yellow crystalline solid at room temperature and is generally stable under ambient conditions.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 875-35-4 | [1][2][3][4] |

| Molecular Formula | C₇H₄Cl₂N₂ | [1][3] |

| Molecular Weight | 187.03 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 108-112 °C | |

| Boiling Point | Not well defined, decomposition may occur | |

| Solubility | Sparingly soluble in water | [1] |

| Purity | >98.0% (GC) |

Synthesis

The synthesis of this compound has been reported through various routes. A common and effective method involves the chlorination of a dihydroxy precursor using phosphorus oxychloride.

Experimental Protocol: Synthesis from 2,6-dihydroxy-4-methyl-nicotinonitrile[1]

Materials:

-

2,6-dihydroxy-4-methyl-nicotinonitrile

-

Phosphorus oxychloride (POCl₃)

-

Benzyltriethylammonium chloride

-

Crushed ice

-

Cool water

Procedure:

-

To a suitable reaction vessel, add 2,6-dihydroxy-4-methyl-nicotinonitrile (6 g, 39.96 mmol) and benzyltriethylammonium chloride (18.20 g, 79.92 mmol).

-

Add phosphorus oxychloride (30.63 g, 199.8 mmol) to the mixture.

-

Heat the mixture to 120 °C and stir overnight.

-

After the reaction is complete, cool the mixture.

-

Slowly and carefully add the reaction mixture to cool water.

-

A solid precipitate will form. Filter the solid.

-

The resulting solid, 2,6-dichloro-4-methyl-nicotinonitrile, is obtained with a reported yield of approximately 89% (6.64 g).[1]

A visual representation of this synthesis workflow is provided below.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological and Pharmaceutical Relevance

This compound serves as a crucial building block in the synthesis of various biologically active compounds.

Agrochemical Applications

This compound is widely utilized as an intermediate in the production of pesticides.[1] Its mechanism of action in this context involves the disruption of the nervous system of pests, leading to paralysis and eventual death.[1]

Pharmaceutical Applications

In the pharmaceutical sector, this compound is a key intermediate in the synthesis of Nevirapine.[2] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The logical relationship of this synthesis is depicted in the diagram below.

Caption: The role of this compound as an intermediate in the synthesis of Nevirapine.

Safety and Handling

This compound is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[5] It can cause skin irritation and serious eye damage, and may also cause respiratory irritation and an allergic skin reaction.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a versatile chemical intermediate with significant value in the development of agrochemicals and pharmaceuticals. A thorough understanding of its chemical properties, synthesis, and biological applications is essential for researchers and professionals working in these fields. The information and protocols provided in this guide serve as a valuable resource for the effective and safe utilization of this compound in research and development endeavors.

References

Elucidation of the Molecular Structure of 2,6-Dichloro-4-methylnicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of 2,6-dichloro-4-methylnicotinonitrile, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] This document outlines a common synthetic route and compiles available spectroscopic data integral to confirming its molecular structure. While comprehensive ¹H NMR data is presented, this guide also highlights the need for further experimental determination of ¹³C NMR, IR, and mass spectrometry data for complete characterization. Methodologies for these key analytical techniques are provided to facilitate future studies.

Introduction

This compound, with the CAS number 875-35-4, is a chlorinated pyridine (B92270) derivative.[1] Its structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a methyl group at position 4, and a nitrile group at position 3.[1] This arrangement of functional groups imparts specific chemical properties that make it a valuable building block in organic synthesis. The elucidation of its precise molecular structure is paramount for its application in research and development. This guide details the synthetic protocol and the analytical techniques used to confirm its structure.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the chlorination of 2,6-dihydroxy-4-methylnicotinonitrile using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

Experimental Protocol:

Materials:

-

2,6-dihydroxy-4-methylnicotinonitrile

-

Phosphorus oxychloride (POCl₃)

-

Benzyltriethylammonium chloride (optional, as a phase-transfer catalyst)[1]

-

Crushed ice

-

Water

Procedure:

-

A mixture of 2,6-dihydroxy-4-methylnicotinonitrile (e.g., 6 g, 39.96 mmol) and benzyltriethylammonium chloride (e.g., 18.20 g, 79.92 mmol) is prepared.[1]

-

Phosphorus oxychloride (e.g., 30.63 g, 199.8 mmol) is added to the mixture.[1]

-

The reaction mixture is stirred overnight at 120 °C.[1]

-

After cooling, the mixture is slowly and carefully poured onto crushed ice to quench the reaction.[1]

-

The resulting solid precipitate is collected by filtration.[1]

-

The solid is washed with water and dried under a vacuum to yield the final product, this compound.[1] A yield of approximately 89% can be expected.[1]

Synthesis Pathway Diagram:

Caption: Synthetic route to this compound.

Structural Elucidation Data

The confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₂N₂ | [1][4] |

| Molecular Weight | 187.03 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 108-112 °C | |

| CAS Number | 875-35-4 | [1][4] |

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in the molecule.

Experimental Protocol:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃)

-

Instrument: 300 MHz NMR Spectrometer

-

Reference: Tetramethylsilane (TMS) at 0 ppm

¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 | Singlet | 1H | Aromatic H (H-5) |

| 2.59 | Singlet | 3H | Methyl H (-CH₃) |

Interpretation: The ¹H NMR spectrum shows two singlets, which is consistent with the proposed structure. The singlet at 7.29 ppm corresponds to the single proton on the pyridine ring at position 5. The singlet at 2.59 ppm is attributed to the three equivalent protons of the methyl group at position 4. The absence of coupling for both signals confirms their isolated positions in the structure.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule.

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃)

-

Instrument: 75 or 125 MHz NMR Spectrometer

-

Reference: Tetramethylsilane (TMS) at 0 ppm

¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C-2 |

| Data not available | C-3 |

| Data not available | C-4 |

| Data not available | C-5 |

| Data not available | C-6 |

| Data not available | -CH₃ |

| Data not available | -CN |

Note: Specific experimental ¹³C NMR data for this compound was not found in the surveyed literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: KBr pellet or Nujol mull

-

Instrument: FTIR Spectrometer

-

Range: 4000-400 cm⁻¹

IR Absorption Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | C-H stretch (aromatic) | |

| Data not available | C-H stretch (aliphatic) | |

| Data not available | C≡N stretch (nitrile) | |

| Data not available | C=C, C=N stretch (pyridine ring) | |

| Data not available | C-Cl stretch |

Note: A detailed list of specific IR absorption bands for this compound was not available in the public domain resources reviewed.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

-

Analyzer: Quadrupole or Time-of-Flight (TOF)

Mass Spectrometry Data:

| m/z | Proposed Fragment |

| Data not available | [M]⁺ (Molecular ion) |

| Data not available | |

| Data not available |

Note: Specific mass spectrometry fragmentation data for this compound was not found in the publicly accessible literature.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the complete structural elucidation of this compound, highlighting both the available and currently unavailable data.

Caption: Logical workflow for the structural elucidation process.

Conclusion

The structure of this compound is well-supported by the available ¹H NMR data, which aligns with the expected chemical shifts and multiplicities for the aromatic and methyl protons. A reliable synthetic protocol for its preparation is also well-documented. However, for a comprehensive structural confirmation in line with modern analytical standards, the acquisition and analysis of ¹³C NMR, IR, and mass spectrometry data are essential. This technical guide provides the foundational information and experimental frameworks for researchers to complete the full characterization of this important chemical intermediate.

References

An In-depth Technical Guide to the Physical Properties of CAS 875-35-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the chemical compound with CAS number 875-35-4, identified as 2,6-Dichloro-4-methylnicotinonitrile. This document is intended to be a valuable resource for professionals in research, science, and drug development, offering meticulously organized data, detailed experimental methodologies, and illustrative workflows to support laboratory and development activities.

Core Physical and Chemical Properties

This compound is a halogenated pyridine (B92270) derivative that serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its physical characteristics are fundamental to its handling, reaction kinetics, and application in synthetic chemistry.

Summary of Physical Properties

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₇H₄Cl₂N₂ | |

| Molecular Weight | 187.03 g/mol | |

| Appearance | White to light yellow crystalline powder | At room temperature.[1] |

| Melting Point | 108-112 °C | Literature values show slight variations.[2] |

| Boiling Point | 118 °C at 5 mmHg | Boiling point is pressure-dependent.[2] |

| Solubility | Sparingly soluble in water (0.4 g/L). | Soluble in some common organic solvents.[2] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | This is a computationally predicted value. |

| pKa (Predicted) | -4.53 ± 0.10 | This is a computationally predicted value. |

| pH | 3.5 (aqueous suspension at 20°C) | [2] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting range.[3]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, adjacent to a calibrated thermometer.[5]

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is the melting point of the substance.[5]

Boiling Point Determination (Siwoloboff Method)

For solid compounds that are stable at their boiling point, the boiling point can be determined using a micro-method.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small-diameter test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., paraffin (B1166041) oil in a Thiele tube).[6]

-

Heating and Observation: The bath is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary tube. The heating is then discontinued.[6]

-

Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.[7][8]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.[7]

-

Equilibration: The flask is sealed and agitated in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[8][9]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.[8]

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10]

-

Solubility Calculation: The solubility is expressed as the concentration of the solute in the saturated solution at the given temperature.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a general workflow for the physical and chemical characterization of a solid compound such as this compound.

Caption: General workflow for the physical characterization of a chemical compound.

Applications in Synthesis

This compound is a valuable building block in organic synthesis. It is notably used as a pharmaceutical intermediate in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV.[11] Furthermore, it serves as a precursor in the synthesis of neonicotinoid insecticides, highlighting its importance in the agrochemical industry.[1] The physical properties outlined in this guide are critical for optimizing reaction conditions and ensuring the efficient synthesis of these and other target molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. athabascau.ca [athabascau.ca]

- 4. byjus.com [byjus.com]

- 5. scribd.com [scribd.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. This compound | 875-35-4 [chemicalbook.com]

Technical Guide: Solubility Profile of 2,6-Dichloro-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-methylnicotinonitrile, with the CAS number 875-35-4, is a chlorinated pyridine (B92270) derivative. It presents as a white to light yellow crystalline powder.[1] This compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Understanding its solubility is critical for its application in synthetic chemistry, formulation development, and biological studies. This document provides a comprehensive overview of the available solubility data for this compound, outlines detailed experimental protocols for its determination, and visualizes a general workflow for solubility assessment.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₂N₂ | [1][2][3][4] |

| Molecular Weight | 187.03 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 108-112 °C | [2][3][4] |

Solubility Data

Aqueous Solubility

| Solvent | Temperature | Concentration | pH |

| Water | 20 °C | 0.4 g/L | 3.5 (in aqueous suspension)[4] |

Organic Solvent Solubility

Qualitative descriptions indicate that this compound is soluble in organic solvents such as dichloromethane (B109758) and chloroform. However, no quantitative data has been identified in the reviewed literature.

Experimental Protocols for Solubility Determination

The following are standardized, general protocols that can be employed to determine the kinetic and thermodynamic solubility of this compound. These methods are adapted from established procedures for compounds with similar characteristics.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Shaker or rotator set at a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation.

Procedure:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, let the vials stand to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample using a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent if necessary.

-

Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC method.

-

The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Kinetic Solubility (High-Throughput Method)

This method is often used in early-stage drug discovery to quickly assess the solubility of a compound from a concentrated stock solution, typically in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound

-

DMSO

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well plates

-

Plate shaker

-

Plate reader capable of nephelometry or UV-Vis spectroscopy, or an HPLC system.

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer. The final concentration of DMSO should be kept low (e.g., <1-2%) to minimize its co-solvent effects.

-

Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer to detect precipitation. Alternatively, analyze the concentration of the dissolved compound in the supernatant after centrifugation using a plate-based UV-Vis reader or by HPLC.

-

The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a chemical compound like this compound.

References

In-Depth Technical Guide: The Biological Activity of 2,6-Dichloro-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-methylnicotinonitrile is a halogenated nicotinonitrile derivative with established utility as a key intermediate in the synthesis of both agrochemicals and pharmaceuticals. While extensive research has been conducted on its synthetic applications, a comprehensive understanding of its intrinsic biological activity remains less documented in publicly available literature. This technical guide synthesizes the current knowledge surrounding the biological effects of this compound, focusing on its role as a pesticide and a precursor to the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine (B1678648). Due to a notable lack of specific quantitative data for the title compound, this guide also explores the biological activities of structurally related compounds to infer potential mechanisms and toxicological endpoints.

Introduction

This compound, with the chemical formula C₇H₄Cl₂N₂, is a crystalline solid that serves as a versatile building block in organic synthesis.[1] Its primary applications lie in the agrochemical industry as a precursor for pesticides and in the pharmaceutical sector as a key intermediate for antiviral drugs.[2] The biological activity of this compound is intrinsically linked to these applications, with its pesticidal properties attributed to the disruption of the insect nervous system. Furthermore, its role in the synthesis of Nevirapine underscores its importance in the development of therapeutics for human immunodeficiency virus (HIV).[3]

Known Biological Applications

Pesticidal Activity

The most well-documented biological application of this compound is in the field of agriculture as a pesticide. Its mechanism of action is broadly described as a disruptor of the insect nervous system, leading to paralysis and death.[2] While specific molecular targets for this compound are not explicitly detailed in available literature, it is suggested to be a precursor for neonicotinoid insecticides.[1] Neonicotinoids are known to act as agonists at insect nicotinic acetylcholine (B1216132) receptors (nAChRs), causing overstimulation of the nervous system.[4][5]

Inferred Mechanism of Action:

It is plausible that this compound itself, or more likely its derivatives, exhibit agonistic or antagonistic activity at insect nAChRs. This interaction would disrupt the normal transmission of nerve impulses, leading to the observed pesticidal effects.

Experimental Workflow: Investigating nAChR Activity

Below is a generalized workflow for assessing the activity of a compound like this compound on insect nicotinic acetylcholine receptors.

Pharmaceutical Intermediate for Nevirapine

This compound is a crucial starting material in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[3] Nevirapine functions by binding to a non-essential site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.

The synthesis of Nevirapine from this compound involves a series of chemical transformations. A key step is the reaction with 2-chloro-3-amino-4-picoline (CAPIC).

Signaling Pathway: HIV Reverse Transcriptase Inhibition by Nevirapine

The diagram below illustrates the mechanism of action of Nevirapine, the end-product synthesized from this compound.

Quantitative Biological Data

Despite its use in industry, there is a significant lack of publicly available quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) detailing the specific biological activities of this compound. The available information is largely qualitative, describing its general pesticidal effects and its role as a synthetic intermediate.

Table 1: Summary of Known Biological Roles

| Application | Description | Quantitative Data |

| Pesticide | Disrupts the nervous system of insects.[2] | Not available |

| Pharmaceutical Intermediate | Precursor for the synthesis of the HIV NNRTI, Nevirapine.[3] | Not applicable |

Toxicological Profile

Toxicological information on this compound is limited. It is known to be an irritant to the eyes, respiratory system, and skin, and is toxic if swallowed. Acute exposure may primarily affect the respiratory system and mucous membranes.[2]

Experimental Protocols

Due to the absence of specific published studies on the biological activity of this compound, detailed experimental protocols for this compound are not available. However, based on its inferred mechanism of action as a potential modulator of nicotinic acetylcholine receptors, the following general protocols for relevant assays are provided as a reference for researchers.

General Protocol: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for nAChRs.

Materials:

-

Membrane preparation from a source rich in nAChRs (e.g., insect ganglia, cultured cells expressing recombinant receptors).

-

Radioligand (e.g., [³H]-epibatidine, [³H]-imidacloprid).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and either buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀, from which the Kᵢ can be calculated.

General Protocol: Cytochrome P450 (CYP) Inhibition Assay

This protocol outlines a method to assess the potential of a compound to inhibit major drug-metabolizing CYP enzymes.

Materials:

-

Human liver microsomes or recombinant human CYP enzymes.

-

CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9).

-

Test compound (this compound).

-

NADPH regenerating system.

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Quenching solution (e.g., acetonitrile).

-

LC-MS/MS system for metabolite analysis.

Procedure:

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the microsomes or recombinant enzymes with the test compound or vehicle control.

-

Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

-

Incubate for a specific time at 37°C.

-

Terminate the reaction by adding a quenching solution.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.

-

Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value.

Conclusion

This compound is a commercially significant chemical intermediate with a biological profile that is primarily understood through its application as a pesticide and its role in the synthesis of Nevirapine. While its pesticidal action is attributed to the disruption of the insect nervous system, likely through interaction with nicotinic acetylcholine receptors, there is a notable absence of specific quantitative data to fully characterize this activity. Future research should focus on elucidating the specific molecular targets of this compound and its metabolites, and on generating quantitative data (IC₅₀, EC₅₀) to better define its biological activity and toxicological profile. Such studies would provide a more complete understanding of this important synthetic building block and could reveal novel biological activities.

References

- 1. Page loading... [guidechem.com]

- 2. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | Benchchem [benchchem.com]

- 4. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unraveling the Functional Role of 2,6-Dichloro-4-methylnicotinonitrile: An Intermediate in Bioactive Compound Synthesis

Despite its defined chemical structure, a comprehensive, in-depth technical guide on the specific mechanism of action of 2,6-dichloro-4-methylnicotinonitrile is not available in publicly accessible scientific literature. Extensive research indicates that this compound primarily serves as a versatile chemical intermediate for the synthesis of a variety of bioactive molecules, including agrochemicals and pharmaceuticals. Therefore, its biological effects are realized through the action of its derivatives rather than the compound itself.

Our understanding of the functional roles of compounds derived from this compound points towards two main applications: as insecticides, particularly neonicotinoids, and in the development of herbicides and plant growth regulators.

Insecticidal Activity: A Precursor to Neonicotinoid Insecticides

This compound is a key building block in the synthesis of neonicotinoid insecticides.[1] The mechanism of action for this class of insecticides is well-established and centers on the insect's nervous system.

Neonicotinoids are agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for synaptic transmission in the insect central nervous system.[2][3][4][5][6] The binding of neonicotinoids to these receptors leads to their persistent activation, causing an uncontrolled influx of ions into the postsynaptic neuron. This results in continuous nerve stimulation, leading to paralysis and eventual death of the insect.[1] The selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts is a key factor in their use as insecticides.[7]

The generalized signaling pathway for neonicotinoid action is depicted below:

Figure 1: Generalized signaling pathway of neonicotinoid insecticides.

Herbicidal and Plant Growth Regulatory Activities

While less documented than its role in insecticides, this compound and its derivatives have also been explored for their effects on plants. Some research has investigated derivatives of nicotinonitrile as potential herbicides and plant growth regulators. For instance, certain derivatives have been synthesized and evaluated as herbicide safeners, which are compounds used to protect crops from herbicide injury.

The specific molecular targets and mechanisms of action for the herbicidal or plant growth regulatory effects of this compound derivatives are not well-defined in the available literature. Herbicides can act through various mechanisms, such as inhibiting specific enzymes involved in amino acid or lipid biosynthesis, disrupting photosynthesis, or interfering with cell division.[8] Plant growth regulators can modulate plant development by mimicking or interfering with the action of natural plant hormones.[9][10] Without direct experimental evidence, the precise mode of action for plant-related activities of derivatives of this compound remains speculative.

Quantitative Data and Experimental Protocols

A thorough review of scientific databases reveals a lack of publicly available quantitative data, such as IC50 or EC50 values, that directly characterize the biological activity of this compound. Similarly, detailed experimental protocols for biological assays performed on this specific compound are not described in the literature. The focus of published research is consistently on the synthesis of its derivatives and the subsequent biological evaluation of those end products.

References

- 1. Page loading... [wap.guidechem.com]

- 2. The mode of action of neonicotinoids and related compounds on insect neuronal nicotinic acetylcholine receptors highlights complex intracellular calcium mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neonicotinoid insecticide toxicology: mechanisms of selective action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phytotechlab.com [phytotechlab.com]

- 10. mdpi.com [mdpi.com]

Potential Applications of Chlorinated Pyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated pyridine (B92270) derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of applications, primarily in the agrochemical and pharmaceutical industries. The incorporation of chlorine atoms onto the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and reactivity, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the core applications of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. Pyridine-containing pesticides are known for their high efficiency, low toxicity, and good environmental compatibility.[1]

Agrochemical Applications

Chlorinated pyridine derivatives are integral components in a variety of pesticides, including herbicides, insecticides, and fungicides.[2] Their targeted modes of action and efficacy have made them valuable tools in modern agriculture.

Herbicides

A significant application of chlorinated pyridines is in the formulation of selective herbicides, particularly those that mimic the action of natural plant hormones called auxins.[3][4] These synthetic auxins disrupt normal plant growth processes in susceptible broadleaf weeds, leading to uncontrolled growth and eventual death, while leaving grasses largely unaffected.[4][5]

Key Herbicidal Compounds:

-

Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid): A selective herbicide used to control broadleaf weeds, especially thistles and clovers.[5][6] It is known for its persistence in soil and compost.[6]

-

Triclopyr (3,5,6-trichloro-2-pyridinyloxyacetic acid): A systemic herbicide effective against woody plants and broadleaf weeds.[7]

-

Picloram: A persistent and potent herbicide used for broad-spectrum weed control.

-

Aminopyralid: A herbicide in the picolinic acid family, often used in pastures and rangelands.[8]

Table 1: Herbicidal Activity of Chlorinated Pyridine Derivatives

| Compound | Target Weed(s) | Application Rate | Efficacy/Observation | Reference(s) |

| Clopyralid | Creeping thistle (Cirsium arvense) | 105-500 g/ha | One of the few effective herbicides available for this noxious weed. | [6] |

| Triclopyr amine | Tomato, Sunflower | ED50: 22.87 g/ha, 60.39 g/ha | More active than other formulations on these species. | [9] |

| Triclopyr amine | Soybean | ED50: 22.56 g/ha | More active than other formulations on this species. | [9] |

| 8-chloro-3-(4-propylphenyl)-[6][10][11]-triazolo[4,3-a]pyridine | 22 test weeds | 37.5 g a.i. ha(-1) | ~50% inhibition | [12] |

Mechanism of Action: Auxin Mimicry

Clopyralid and other pyridine carboxylic acid herbicides act as mimics of the plant hormone indole-3-acetic acid (IAA).[4][13] They bind to the TIR1/AFB family of auxin co-receptors, leading to the degradation of Aux/IAA transcriptional repressors.[13] This, in turn, activates auxin response factors (ARFs), resulting in the transcription of auxin-responsive genes that lead to uncontrolled cell division and disorganized growth.[4][13]

Insecticides

Chlorinated pyridine derivatives are the foundational structures for the neonicotinoid class of insecticides, which are among the most widely used in the world.[10] These compounds are neurotoxins that act on the central nervous system of insects.[14]

Key Insecticidal Compounds:

-

Imidacloprid: The first commercialized chloronicotinyl insecticide and one of the most extensively used pesticides globally.[10]

-

Acetamiprid: A neonicotinoid with a chlorinated pyridine core.

-

Chlorpyrifos: An organophosphate insecticide synthesized from a chlorinated pyridine precursor.[10]

Table 2: Insecticidal Activity of Chlorinated Pyridine Derivatives

| Compound | Target Insect(s) | LC50 Value | Time | Reference(s) |

| N-morpholinium 7,7-dimethyl-3-cyano-4-(4'-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate | Cowpea aphid (Aphis craccivora) | ~4x more active than acetamiprid | - | [15] |

| Piperidinium and morpholinium 3-cyanopyridinethiolates | Cowpea aphid (Aphis craccivora) | 0.121 to 23.541 ppm | 24 h | [16] |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid (Aphis craccivora) nymphs | 0.029 ppm | 24 h | [17] |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid (Aphis craccivora) adults | 0.149 ppm | 24 h | [17] |

| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Cowpea aphid (Aphis craccivora) nymphs | 0.040 ppm | 24 h | [17] |

| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Cowpea aphid (Aphis craccivora) adults | 0.183 ppm | 24 h | [17] |

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[14][18] They bind to these receptors, mimicking the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, neonicotinoids are not readily broken down by acetylcholinesterase, leading to continuous stimulation of the receptors.[18] This results in hyperexcitation, paralysis, and ultimately the death of the insect.[14]

Fungicides

Chlorinated pyridine derivatives also find application as fungicides, targeting a range of plant pathogenic fungi.

Key Fungicidal Compounds:

-

Pyrithione-based fungicides: Derived from pyridine, these compounds are used to control fungi and bacteria.[10]

-

Fluazinam: A fungicide containing a dichlorinated pyridine ring.

-

Boscalid: A fungicide that includes a dichloropyridine component.

Table 3: Fungicidal Activity of Chlorinated Pyridine Derivatives

| Compound | Target Fungi | EC50 (mg/L) | Reference(s) |

| 5,6-dichloronicotinamide derivative (4f) | Plasmopara viticola (Downy Mildew) | 1.96 | [19] |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Botrytis cinerea | - (Good in vivo activity) | [20] |

| Pyridine carboxamide derivatives (general) | Botrytis cinerea | - (Moderate to good in vitro activity) | [20] |

Antifungal Mechanism of Action

The antifungal mechanism of some pyridine derivatives involves the inhibition of lanosterol (B1674476) demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[10] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and fungal cell death.

Pharmaceutical Applications

The structural motif of chlorinated pyridines is present in a wide array of pharmaceutical agents with diverse therapeutic activities.[11][19]

Anticancer Agents

Several chlorinated pyridine derivatives have demonstrated potent anticancer activity against various cancer cell lines.[21][22] Their mechanisms of action often involve the inhibition of key signaling pathways, such as those regulated by kinases.

Table 4: Anticancer Activity of Chlorinated Pyridine Derivatives (IC50 Values)

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Pyridine derivative with Cl at position 6 | Myeloid leukemia (U937) | 0.127 | [7] |

| Pyridine derivative with CH3 | Liver cancer (HepG2) | 1.30 | [7] |

| Pyridine derivative with Cl | Liver cancer (HepG2) | 5.84 | [7] |

| 3-cyano-1-methylpyrid-2-one derivative with 4-chlorophenyl group | Breast cancer (MCF-7) | 2.05 | [21] |

Mechanism of Action: Kinase Inhibition

Many pyridine-based anticancer drugs function as kinase inhibitors.[23] For example, pyrazolopyridine derivatives have been designed to target Fibroblast Growth Factor Receptor (FGFR) kinases.[23] The chlorinated phenyl ring in these inhibitors often plays a crucial role in binding to the kinase active site, leading to the inhibition of downstream signaling pathways that are essential for cancer cell proliferation and survival.

Antimicrobial Agents

Chlorinated pyridine derivatives have also been investigated for their antibacterial and antifungal properties.[11][13]

Table 5: Antimicrobial Activity of Chlorinated Pyridine Derivatives (MIC Values)

| Compound | Microorganism | MIC (µg/mL) | Reference(s) |

| Pyridine-4-aldoxime-based quaternary ammonium (B1175870) salts | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02 to 6 mM | [13] |

| 2-(methyldithio)pyridine-3-carbonitrile | Various bacteria | 0.5 to 64 | [13] |

| Alkyl pyridinol derivative (EA-02-009) | S. aureus ATCC 25923 | 0.5 - 1 | [24] |

| Alkyl pyridinol derivative (JC-01-072) | S. aureus ATCC 25923 | 4 | [24] |

Other Pharmaceutical Applications

Chlorinated pyridines serve as intermediates in the synthesis of a variety of other drugs, including antihistamines and antiarrhythmics.[13] They are also found in cholinesterase inhibitors being investigated for the treatment of Alzheimer's disease.[1][11]

Table 6: Cholinesterase Inhibitory Activity of Pyridine Derivatives (IC50 Values)

| Compound | Enzyme | IC50 (µM) | Reference(s) |

| Carbamate 8 | hAChE | 0.153 | [11] |

| Carbamate 11 | hBChE | 0.828 | [11] |

| Dihydropyridine (B1217469) derivative 11 | AChE | 0.21 | [25] |

| Dihydropyridine derivative 7 | AChE | 17.16 | [25] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of chlorinated pyridine derivatives. Below are representative experimental protocols.

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This protocol describes the synthesis from 2,3-dichloro-5-trichloromethylpyridine.[1]

Materials:

-

2,3-dichloro-5-trichloromethylpyridine

-

Anhydrous hydrogen fluoride (B91410)

-

Mercuric oxide

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Polyethylene (B3416737) reactor

Procedure:

-

Add 106.16 g (0.4 mol) of 2,3-dichloro-5-trichloromethylpyridine and 180 g (9 mol) of anhydrous hydrogen fluoride to a polyethylene reactor.[1]

-

Control the temperature at -20 °C and slowly add mercuric oxide over 3 hours, ensuring the reaction temperature does not exceed 35 °C.[1]

-

Stir the reaction for approximately 22 hours until the system turns gray-white.[1]

-

Filter the reaction mixture.[1]

-

Neutralize the filtrate with sodium bicarbonate.[1]

-

Extract the product with dichloromethane.[1]

-

Dry the organic layer with anhydrous sodium sulfate.[1]

-

Remove the dichloromethane under reduced pressure to obtain the product.[1]

Expected Yield: 65-98%[1]

Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

This protocol describes the synthesis from 3-picoline.[26]

Materials:

-

3-picoline

-

Organic solvent (e.g., nitrobenzene)

-

Acidic buffer solution

-

Initiator (e.g., methyl ethyl ketone peroxide)

-

Nitrogen gas

-

Chlorine gas

Procedure:

-

In a reactor, add 3-picoline, an organic solvent, an acidic buffer solution, and an initiator.[27]

-

Adjust the pH of the solution to 4-5.[27]

-

Introduce nitrogen, stir, and heat the mixture to 80-100 °C.[27]

-

Stop the nitrogen flow and introduce chlorine gas, continuing the reaction at temperature.[27]

-

After the reaction is complete, stop heating, close the chlorine inlet, and purge with nitrogen.[27]

-

Distill the reaction solution under reduced pressure to remove the solvent and obtain the crude product.[27]

-

Purify the crude product to obtain 2-chloro-5-trichloromethylpyridine.[27]

Expected Yield: Approximately 80-90%[27]

Chlorination of Pyridine N-oxide

This protocol describes a general method for the deoxygenative chlorination of pyridine N-oxide.[26]

Materials:

-

Pyridine N-oxide

-

Dichloromethane

-

Oxalyl chloride

-

Triethylamine

Procedure:

-

Add 95g of Pyridine N-oxide to a flask.[26]

-

Add 190g of dichloromethane, 160g of oxalyl chloride, and 127g of triethylamine.[26]

-

Stir the reaction mixture for 1.5 hours at 5 °C.[26]

-

Transfer the reactant to a distillation still.[26]

-

Perform reduced pressure distillation at 65 °C and a vacuum of 0.08 MPa until no more liquid distills.[26]

-

Increase the temperature to 93 °C and the vacuum to 0.09 MPa to distill the 2-chloropyridine (B119429) product.[26]

Expected Yield: Approximately 90%[26]

Conclusion

Chlorinated pyridine derivatives are a cornerstone of modern chemical synthesis, with profound impacts on both agriculture and medicine. Their versatility stems from the tunable electronic and steric properties imparted by the chlorine substituents on the pyridine ring. The examples and data presented in this guide highlight the extensive research and development in this area. Future work will likely focus on the discovery of new derivatives with enhanced efficacy, improved safety profiles, and novel mechanisms of action to address the ongoing challenges of resistance in both pests and diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Determination of the Ecotoxicity of Herbicides Roundup® Classic Pro and Garlon New in Aquatic and Terrestrial Environments [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Triclopyr | C7H4Cl3NO3 | CID 41428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eaglelake1.org [eaglelake1.org]

- 15. mdpi.com [mdpi.com]

- 16. Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]

- 19. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 20. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and in vitro cholinesterase inhibitory potential of dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dichloro-4-methylnicotinonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-4-methylnicotinonitrile, a key halogenated organic compound. It details the historical context of its discovery, its physicochemical properties, and detailed protocols for its synthesis. The guide further explores its significant applications as a crucial intermediate in the production of neonicotinoid insecticides and the antiretroviral drug Nevirapine. This document consolidates quantitative data into structured tables and presents complex synthesis workflows and biological pathways as clear, annotated diagrams to serve as an essential resource for professionals in the fields of agrochemical and pharmaceutical research and development.

Introduction

This compound, with the CAS number 875-35-4, is a chlorinated pyridine (B92270) derivative that has garnered significant attention in both the agrochemical and pharmaceutical industries.[1] Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms, a methyl group, and a nitrile group, imparts valuable electron-withdrawing and lipophilic properties.[1] This makes it an ideal scaffold for the synthesis of more complex, biologically active molecules. This guide aims to provide a detailed technical overview of this compound, from its initial discovery to its modern-day applications.

Discovery and History

The synthesis of this compound was first reported in the late 20th century.[1] Its development was driven by research into novel nicotinonitrile-based intermediates for crop protection agents.[1] Early methods involved the cyclization of cyanoacetamide or malononitrile (B47326) derivatives with dichloroacetone and ammonia, followed by a chlorination step.[1] A notable early synthesis was described in a 1960 paper in the Journal of Organic Chemistry, which detailed the reaction of 6-hydroxy-3-cyano-4-methylpyrid-2-one with phosphorus oxychloride to produce 2,6-dichloro-3-cyano-4-methylpyridine.[2] Over the years, various synthetic routes have been developed to improve yield and efficiency, reflecting its growing importance as a chemical intermediate.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid at room temperature and is stable under ambient conditions.[1] A summary of its key physical and chemical properties is presented in Table 1, and its spectroscopic data are detailed in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 875-35-4 | [1][3] |

| Molecular Formula | C₇H₄Cl₂N₂ | [1][4] |

| Molecular Weight | 187.03 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 108-112 °C | [3] |

| Boiling Point | 118 °C / 5mmHg | [5] |

| Solubility in Water | 0.4 g/L | [5] |

| Purity | ≥97% (GC) | [6] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.29 (s, 1H), 2.59 (s, 3H) | [1] |

| ¹³C NMR | Data not explicitly found in searches | |

| IR Spectrum | Data not explicitly found in searches | |

| Mass Spectrum | Data not explicitly found in searches |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been established. Two primary methods are detailed below.

Synthesis from 2,6-dihydroxy-4-methyl-nicotinonitrile

This method involves the chlorination of a dihydroxy precursor using phosphorus oxychloride.

Experimental Protocol:

-

To a mixture of 2,6-dihydroxy-4-methyl-nicotinonitrile (6 g, 39.96 mmol) and benzyltriethylammonium chloride (18.20 g, 79.92 mmol), add phosphorus oxychloride (30.63 g, 199.8 mmol).

-

Stir the mixture overnight at 120 °C.

-

Slowly add the reaction mixture to cool water.

-

Filter the resulting solid to obtain 2,6-dichloro-4-methyl-nicotinonitrile.

-

Expected yield: ~89% (6.64 g).[1]

Diagram 1: Synthesis from 2,6-dihydroxy-4-methyl-nicotinonitrile

References

An In-depth Technical Guide to 2,6-Dichloro-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-4-methylnicotinonitrile, a key chemical intermediate in the agrochemical and pharmaceutical industries. The document details its chemical and physical properties, outlines various synthetic protocols with corresponding yields, and explores its primary applications, including its role as a pesticide and as a precursor in the synthesis of the antiretroviral drug Nevirapine. The guide also delves into the reactivity of the molecule, its known biological effects, and associated safety and toxicity information. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the compound's synthesis and applications.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is a halogenated organic compound belonging to the class of chlorinated pyridine (B92270) derivatives.[1] The molecule consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a methyl group at position 4, and a nitrile group at position 3.[1] This substitution pattern, particularly the electron-withdrawing chlorine and nitrile groups, imparts specific chemical reactivity and physical properties to the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 875-35-4 | [2][3][4][5] |

| Molecular Formula | C₇H₄Cl₂N₂ | [2][4][5] |

| Molecular Weight | 187.03 g/mol | [2][4][5] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 108-112 °C | [3] |

| Boiling Point | 118 °C / 5 mmHg | [2] |

| Solubility | Sparingly soluble in water | [1] |

| Purity | >97% (commercially available) | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, generally involving the construction of the substituted pyridine ring followed by chlorination.

Synthesis from 2,6-dihydroxy-4-methyl-nicotinonitrile

A common laboratory-scale synthesis involves the chlorination of 2,6-dihydroxy-4-methyl-nicotinonitrile using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

To a solution of 2,6-dihydroxy-4-methyl-nicotinonitrile (6 g, 39.96 mmol) in phosphorus oxychloride (30.63 g, 199.8 mmol), add benzyltriethylammonium chloride (18.20 g, 79.92 mmol).

-

Stir the reaction mixture overnight at 120 °C.

-

After cooling, slowly pour the mixture into cold water.

-

Filter the resulting solid, wash with water, and dry under vacuum to yield 2,6-dichloro-4-methyl-nicotinonitrile.

Yield: 89% (6.64 g)[1]

Table 2: Summary of Synthetic Protocols for this compound

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| 2,6-dihydroxy-4-methyl-nicotinonitrile | POCl₃, Benzyltriethylammonium chloride | 120 °C, overnight | 89% | [1] |

| 3-Ethynyl-4-methylpyridine-2,6-diol | POCl₃ | 180 °C, 6 hours in a sealed pressure tube | ~92% | [1] |

| (E)-4-(dimethylamino)but-3-en-2-one and malononitrile (B47326) | 1. Catalyst (e.g., piperidine (B6355638) acetate) 2. POCl₃ and PCl₅ | 1. 0-100 °C, 1-24h 2. 0-150 °C, 1-24h | 55.7% (overall) | [6] |

Diagram 1: General Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic Data

While a complete set of spectroscopic data is not consistently available across the literature, some key data has been reported.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference |

| ¹H NMR | A ¹H NMR spectrum has been reported but detailed assignments are not consistently provided in the searched literature. | |

| ¹³C NMR | Specific ¹³C NMR data for this compound is not readily available in the searched literature. However, typical chemical shifts for similar aromatic and nitrile carbons can be expected.[7][8][9] | |

| IR Spectroscopy | IR spectral data with specific peak assignments for this compound is not detailed in the searched literature. Expected characteristic peaks would include C-Cl, C=N (nitrile), and aromatic C-H stretching and bending vibrations. | |

| Mass Spectrometry | Detailed mass spectrometry data, including fragmentation patterns, for this compound is not available in the searched literature. The molecular ion peak would be expected at m/z 186/188/190 due to the presence of two chlorine atoms. |

Applications

This compound is a valuable intermediate with applications in two major fields:

Agrochemicals

This compound is utilized as a pesticide for crop protection.[1] Its mechanism of action is reported to involve the disruption of the nervous system of pests, leading to paralysis and death.[1] While the specific molecular target is not always explicitly stated for this compound, its structural similarity to other nicotinoid insecticides suggests a possible interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects.[2][10][11][12]

Diagram 2: Proposed Pesticidal Signaling Pathway

Caption: A proposed mechanism of action for this compound as a pesticide.

Pharmaceuticals

This compound serves as a key starting material in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[3]

Diagram 3: Role in Nevirapine Synthesis

Caption: The role of this compound as a precursor for Nevirapine.

While the use of this compound as a precursor for Nevirapine is cited, a detailed, publicly available experimental protocol for this specific conversion was not found in the literature search. The synthesis of Nevirapine often involves the coupling of a substituted aminopyridine with a substituted nicotinic acid derivative.

Reactivity

The chemical reactivity of this compound is dominated by the two chlorine substituents on the pyridine ring, which are susceptible to nucleophilic aromatic substitution. The chlorine at position 6 has been shown to be regioselectively substituted by nucleophiles such as the malononitrile dimer in the presence of a base.[1] This selective reactivity is crucial for its use as a building block in the synthesis of more complex molecules.

Safety and Toxicity

This compound is classified as toxic if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Table 4: Hazard and Safety Information

| Hazard Statement | Precautionary Statement | Reference |

| Toxic if swallowed. | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| Irritating to eyes, respiratory system and skin. | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [1] |

| In case of accident or if you feel unwell, seek medical advice immediately. | [1] |

Conclusion

This compound is a versatile chemical intermediate with significant applications in the development of agrochemicals and pharmaceuticals. Its synthesis is well-established, and its reactivity allows for the construction of more complex molecular architectures. While its general biological activity as a pesticide is known, further research into its specific molecular targets and mechanisms of action could lead to the development of more selective and effective compounds. The information compiled in this guide serves as a valuable resource for researchers and professionals working with this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 875-35-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]

- 12. Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Lipophilic Properties of 2,6-Dichloro-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilic properties of the chemical compound 2,6-Dichloro-4-methylnicotinonitrile. Lipophilicity is a critical physicochemical parameter in drug discovery and development, significantly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological properties.[1][2][][4] This document presents computationally predicted lipophilicity data, detailed experimental protocols for its determination, and the broader context of its importance in pharmaceutical sciences.

Quantitative Lipophilicity Data

No experimental logP values for this compound have been published in the peer-reviewed literature to date. However, several computational models are available to predict this value. The octanol-water partition coefficient (logP) is the most common metric for lipophilicity.[1][] Below is a summary of predicted logP values from various sources, offering a consensus view on the compound's likely lipophilic character.

| Prediction Method | Predicted logP Value | Source / Reference |

| iLOGP | 1.89 | Ambeed |

| XLOGP3 | 2.86 | Ambeed |

| WLOGP | 2.57 | Ambeed |

| MLOGP | 1.31 | Ambeed |

| SILICOS-IT | 3.04 | Ambeed |

| Consensus LogP | 2.33 | Ambeed |

| LogP | 2.56848 | SincereChemical |

Note: These values are generated through in-silico methods and should be confirmed by experimental determination.

The Significance of Lipophilicity in Drug Development

The lipophilicity of a drug candidate is a key determinant of its behavior within a biological system. It is a crucial component of frameworks like Lipinski's Rule of Five for assessing drug-likeness.[] An optimal lipophilicity is often a balance: high enough to facilitate passage across biological membranes but not so high as to cause poor aqueous solubility, extensive metabolism, or off-target binding.[1][][5]

Experimental Protocols for LogP Determination

To experimentally verify the lipophilicity of this compound, the following standard methods are recommended.

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most direct method for logP determination, suitable for values ranging from -2 to 4.[6][7]

Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Detailed Methodology:

-

Preparation of Solvents: Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by a separation period.

-

Test Substance Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning:

-

In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol containing the test substance with a precise volume of the pre-saturated water.

-

The volume ratio of n-octanol to water should be adjusted based on the expected logP to ensure measurable concentrations in both phases.

-

Gently shake or agitate the vessel at a constant temperature (typically 25°C) until equilibrium is reached (a minimum of 2 hours is recommended, but may require longer).[8][9]

-

-

Phase Separation: Separate the two phases. Centrifugation is often required to ensure a clean separation, especially if an emulsion has formed.[6]

-

Analysis: Accurately determine the concentration of the test substance in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC-UV, GC-MS).

-

Calculation: Calculate the partition coefficient (P) using the formula:

-

P = Coctanol / Cwater

-

logP = log10(P)

-

-

Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results. The final logP value should be reported as the average of the replicates, with a standard deviation of less than ±0.3 log units.[6]

HPLC-Based Method (OECD Guideline 117)

This method uses reversed-phase high-performance liquid chromatography (RP-HPLC) to estimate logP by correlating the retention time of a compound with its lipophilicity. It is particularly useful for compounds with logP values in the range of 0 to 6.[10][11]

Principle: In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Lipophilic compounds have a stronger affinity for the stationary phase and thus elute later (have a longer retention time). A calibration curve is generated using reference compounds with known logP values, and the logP of the test substance is determined by interpolation.[12]

Detailed Methodology:

-

System Setup:

-

HPLC System: An isocratic HPLC system with a UV detector.

-

Column: A high-quality reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and a buffer (e.g., phosphate (B84403) buffer). The composition is kept constant throughout the run (isocratic elution).

-

-

Calibration:

-